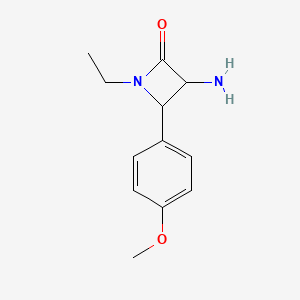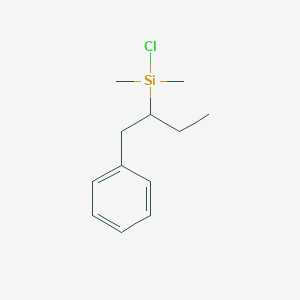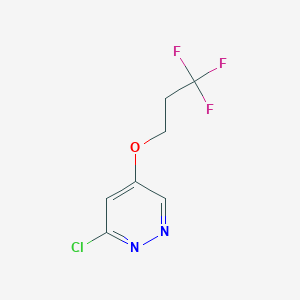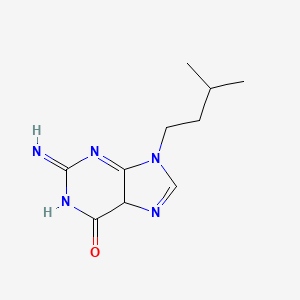
(4-Iodo-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Yodo-1H-pirrol-2-il)metanol es un compuesto orgánico con la fórmula molecular C5H6INO. Es un derivado del pirrol, un heterociclo aromático de cinco miembros que contiene un átomo de nitrógeno. La presencia de un átomo de yodo en la posición 4 y un grupo hidroximetil en la posición 2 hace que este compuesto sea único y de interés en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (4-Yodo-1H-pirrol-2-il)metanol generalmente implica la yodación de un derivado de pirrol seguida de la introducción de un grupo hidroximetil. Un método común incluye la reacción de 4-yodopirrol con formaldehído en condiciones básicas para producir el producto deseado.
Métodos de producción industrial: Si bien los métodos de producción industrial específicos para (4-Yodo-1H-pirrol-2-il)metanol no están ampliamente documentados, el enfoque general implica la yodación a gran escala y la posterior funcionalización de los derivados de pirrol. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza, a menudo involucrando condiciones controladas de temperatura y presión.
Tipos de reacciones:
Oxidación: (4-Yodo-1H-pirrol-2-il)metanol puede sufrir reacciones de oxidación para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para eliminar el átomo de yodo, produciendo derivados de pirrol más simples.
Sustitución: El átomo de yodo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Nucleófilos como la azida de sodio o los tioles bajo calentamiento suave.
Principales productos:
Oxidación: Formación de 4-formil-1H-pirrol-2-ilmetanol o 4-carboxi-1H-pirrol-2-ilmetanol.
Reducción: Formación de 1H-pirrol-2-ilmetanol.
Sustitución: Formación de derivados de pirrol 4-sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(4-Yodo-1H-pirrol-2-il)metanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su papel en el desarrollo de fármacos, particularmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (4-Yodo-1H-pirrol-2-il)metanol depende en gran medida de su interacción con los objetivos biológicos. El átomo de yodo y el grupo hidroximetil juegan un papel crucial en su afinidad de unión y reactividad. El compuesto puede interactuar con enzimas y receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y los objetivos moleculares específicos aún están bajo investigación, y la investigación en curso tiene como objetivo dilucidar sus mecanismos precisos.
Compuestos similares:
- (4-Bromo-1H-pirrol-2-il)metanol
- (4-Cloro-1H-pirrol-2-il)metanol
- (4-Fluoro-1H-pirrol-2-il)metanol
Comparación: (4-Yodo-1H-pirrol-2-il)metanol es único debido a la presencia del átomo de yodo, que confiere una reactividad y actividad biológica distintas en comparación con sus contrapartes halogenadas. El radio atómico más grande y la mayor electronegatividad del yodo influyen en el comportamiento químico del compuesto, lo que lo hace más adecuado para aplicaciones específicas en síntesis e investigación.
Comparación Con Compuestos Similares
- (4-Bromo-1H-pyrrol-2-yl)methanol
- (4-Chloro-1H-pyrrol-2-yl)methanol
- (4-Fluoro-1H-pyrrol-2-yl)methanol
Comparison: (4-Iodo-1H-pyrrol-2-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine influence the compound’s chemical behavior, making it more suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C5H6INO |
|---|---|
Peso molecular |
223.01 g/mol |
Nombre IUPAC |
(4-iodo-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6INO/c6-4-1-5(3-8)7-2-4/h1-2,7-8H,3H2 |
Clave InChI |
NPHFVBYTCILNEC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC=C1I)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


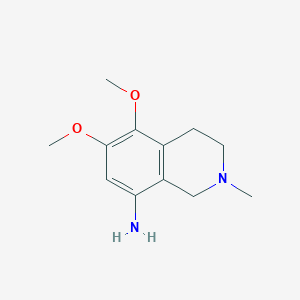

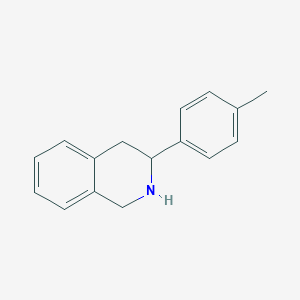

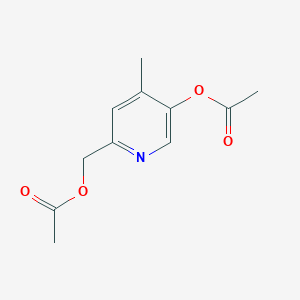


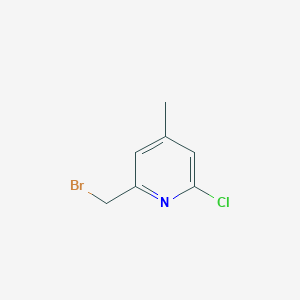
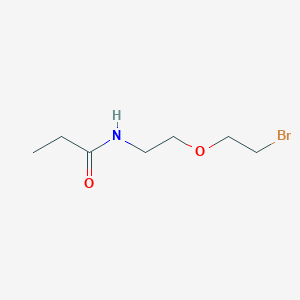
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 8-amino-2-methyl-](/img/structure/B11882959.png)
